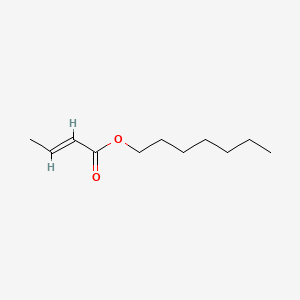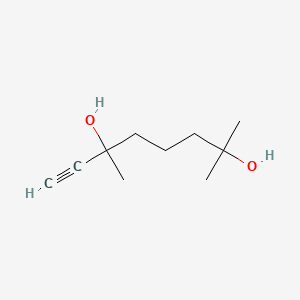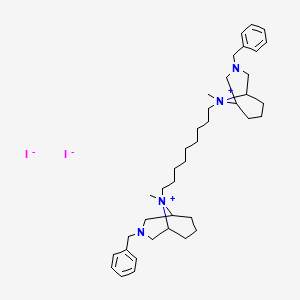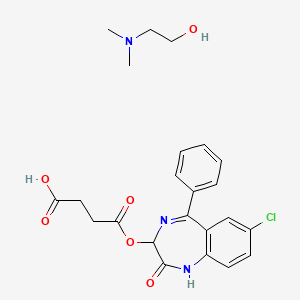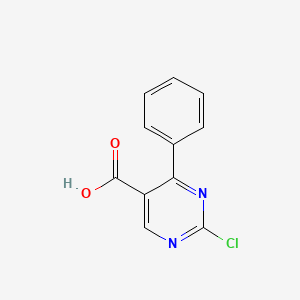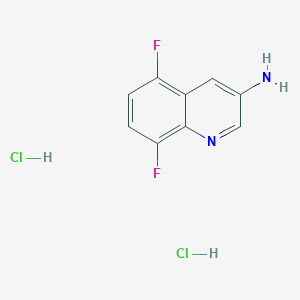
3-Amino-5,8-difluoroquinoline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5,8-difluoroquinoline dihydrochloride is a chemical compound with the molecular formula C9H7ClF2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of fluorine atoms in its structure enhances its biological activity and provides unique properties that make it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5,8-difluoroquinoline dihydrochloride typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which results in the formation of 5,8-difluoroquinoline. This intermediate can then be further reacted with ammonia to introduce the amino group at the 3-position, yielding 3-Amino-5,8-difluoroquinoline. The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-5,8-difluoroquinoline dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction reactions can convert it to an amine.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Applications De Recherche Scientifique
3-Amino-5,8-difluoroquinoline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimalarial and antibacterial agent.
Industry: Utilized in the development of dyes and pigments for various applications.
Mécanisme D'action
The mechanism of action of 3-Amino-5,8-difluoroquinoline dihydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,8-Difluoroquinoline: Lacks the amino group at the 3-position.
3-Aminoquinoline: Does not have fluorine atoms in its structure.
5-Fluoroquinoline: Contains only one fluorine atom.
Uniqueness
3-Amino-5,8-difluoroquinoline dihydrochloride is unique due to the presence of both amino and fluorine groups in its structure. This combination enhances its biological activity and provides unique properties that are not observed in similar compounds. The dual presence of these functional groups allows for a broader range of chemical reactions and applications in various fields .
Propriétés
Formule moléculaire |
C9H8Cl2F2N2 |
|---|---|
Poids moléculaire |
253.07 g/mol |
Nom IUPAC |
5,8-difluoroquinolin-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H6F2N2.2ClH/c10-7-1-2-8(11)9-6(7)3-5(12)4-13-9;;/h1-4H,12H2;2*1H |
Clé InChI |
JBLMZPMLBAPGRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1F)C=C(C=N2)N)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




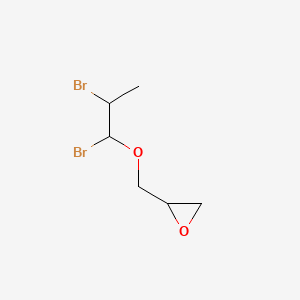

![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
